EDTA-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 480 g/L at 20 °C

SOL IN WATER AND METHANOL

Canonical SMILES

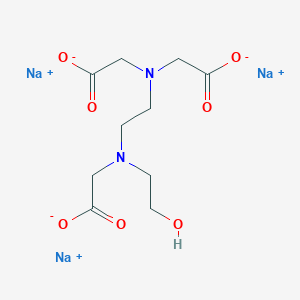

EDTA-OH, commonly known as HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid, CAS 139-89-9), is a pentadentate aminopolycarboxylate chelating agent. Structurally, it differentiates itself from the industry-standard EDTA by the substitution of one acetic acid arm with a 2-hydroxyethyl group. This targeted functionalization fundamentally alters the compound's aqueous behavior, significantly increasing its solubility in highly acidic environments and enhancing the resistance of its metal complexes—particularly iron(III)—to alkaline hydrolysis . For industrial buyers and formulation scientists, HEDTA serves as a premium, high-performance alternative to EDTA and DTPA in scenarios where extreme pH conditions would typically induce catastrophic precipitation or chelate breakdown [1].

Procuring standard EDTA as a cost-saving substitute for HEDTA routinely leads to formulation failure in both acidic and alkaline extremes. At a pH below 5.5, EDTA exhibits severe solubility limitations, precipitating out of solution and causing severe equipment blockages in industrial cleaning and oilfield tubulars [1]. Conversely, in alkaline conditions (pH > 7.0), the Fe3+-EDTA complex is highly susceptible to hydroxide competition, resulting in the rapid hydrolysis and precipitation of insoluble ferric hydroxide [2]. HEDTA’s hydroxyethyl group provides critical steric and electronic stabilization, maintaining clear, high-concentration solutions at low pH and preventing iron precipitation in alkaline media, making it non-interchangeable for these specific operational windows [1].

Aqueous Solubility Limits in Acidic Formulation Environments

A primary procurement driver for HEDTA is its superior solubility profile in acidic media compared to standard EDTA. Analytical evaluations of chelating agents for carbonate stimulation demonstrate that EDTA cannot be formulated as a clear solution at concentrations of 20 wt% or higher unless the pH exceeds 6.5. Below pH 5.4, EDTA solutions exhibit considerable precipitation. In stark contrast, HEDTA maintains complete solubility and yields clear solutions at concentrations exceeding 20 wt% across a highly acidic to neutral pH range (pH 2.0 to 10.0)[1]. This massive expansion of the solubility window allows for the manufacturing of highly concentrated, low-pH liquid pre-mixes without the risk of crystallization.

| Evidence Dimension | Aqueous solubility threshold at high concentration (≥20 wt%) |

| Target Compound Data | HEDTA: Fully soluble and stable at pH 2.0 – 10.0 |

| Comparator Or Baseline | EDTA: Precipitates heavily at pH < 5.4; requires pH > 6.5 for stability |

| Quantified Difference | >4.5 pH unit expansion in acidic solubility range at 20 wt% concentration |

| Conditions | Aqueous solution, ambient temperature, ≥20 wt% chelate concentration |

Enables the procurement and deployment of highly concentrated acidic descaling and stimulation fluids without the risk of line-clogging precipitation.

Alkaline Hydrolysis Resistance of Ferric (Fe3+) Complexes

In iron control applications, the stability of the ferric chelate in alkaline environments dictates material selection. Standard Fe3+-EDTA complexes begin to lose stability as pH rises, with 50% binding efficiency at pH 6.8 and near-complete hydrolysis into insoluble ferric hydroxide at higher alkaline levels [1]. Conversely, the Fe3+-HEDTA complex demonstrates profound resistance to alkaline hydrolysis. The presence of the hydroxyethyl group allows HEDTA to maintain iron in a soluble chelated state well into the alkaline range, resisting complete conversion to ferric hydroxide up to a pH of 13.0 [2]. This thermodynamic resilience makes HEDTA the mandatory choice for high-pH iron control.

| Evidence Dimension | Maximum operational pH for stable Fe3+ chelation |

| Target Compound Data | Fe3+-HEDTA: Resists complete hydrolysis up to pH 13.0 |

| Comparator Or Baseline | Fe3+-EDTA: Hydrolyzes and precipitates iron at pH > 6.5 – 7.0 |

| Quantified Difference | Extension of functional iron chelation by >5.0 pH units into the alkaline range |

| Conditions | Aqueous ferric chelate solutions titrated with alkali |

Critical for agricultural fertigation in alkaline soils and industrial water treatment where standard EDTA would drop its iron payload.

Thermodynamic Binding Affinity (Log K) vs. Phase Stability Trade-off

Buyers evaluating chelates often default to the highest stability constant (Log K), which can be misleading. While EDTA possesses a higher absolute Log K for Fe3+ (25.1) compared to HEDTA (19.7), EDTA's hexadentate structure fails to prevent the formation of insoluble hydroxo-complexes at elevated pH . HEDTA acts as a pentadentate ligand, but its 2-hydroxyethyl group actively participates in coordination at high pH, providing a localized steric and electronic environment that prevents hydroxide displacement [1]. Therefore, despite a lower theoretical binding affinity, HEDTA delivers vastly superior practical phase stability in alkaline iron-control scenarios.

| Evidence Dimension | Fe3+ Stability Constant (Log K) vs Operational Phase Stability |

| Target Compound Data | HEDTA: Log K = 19.7 (Maintains phase stability in alkaline media) |

| Comparator Or Baseline | EDTA: Log K = 25.1 (Fails via precipitation in alkaline media) |

| Quantified Difference | HEDTA sacrifices 5.4 Log K units to achieve critical alkaline phase stability |

| Conditions | Thermodynamic stability constants at μ=0.1 M, 25°C vs empirical high-pH stability |

Proves that buyers must prioritize empirical phase stability over raw Log K values when selecting chelates for extreme pH environments.

High-Concentration Acidic Descaling and Oilfield Stimulation

Because HEDTA remains fully soluble at concentrations exceeding 20 wt% down to pH 2.0, it is the preferred chelating agent for formulating aggressive, low-pH descaling solutions and carbonate reservoir stimulation fluids where standard EDTA would catastrophically precipitate [1].

Alkaline Agricultural Fertigation and Micronutrient Delivery

In calcareous soils or high-pH soilless media where Fe-EDTA rapidly hydrolyzes into unavailable ferric hydroxide, Fe-HEDTA maintains iron solubility and bioavailability, ensuring effective chlorosis prevention without the extreme cost of EDDHA chelates [2].

Industrial Iron Control in Alkaline Water Systems

HEDTA is utilized in industrial cooling, boiler water treatment, and pulp bleaching stabilization to sequester iron ions at pH levels (8.0–12.0) where standard aminopolycarboxylates fail, preventing iron-catalyzed peroxide degradation and scale formation [3].

References

- [1] ACS Omega 2022. Carbonate Stimulation Using Chelating Agents: Improving the Treatment Performance by Optimizing the Fluid Properties.

- [2] ASHS Journals 2025. Fertigation with Fe-EDTA, Fe-DTPA, and Fe-EDDHA Chelates to Prevent Iron Chlorosis of Sensitive Species in High-pH Soilless Media.

- [3] Dow Chemical Company. General Concepts of the Chemistry of Chelation: Versene Chelating Agents.

Physical Description

Liquid; Dry Powder

Solid; [Hawley] White odorless powder; [MSDSonline]

Odorless crystalline powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

Melting Point

159 °C

UNII

Related CAS

139-89-9 (tri-hydrochloride salt)

62029-50-9 (tri-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 889 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 887 of 889 companies with hazard statement code(s):;

H302 (21.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (62.01%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (79.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (49.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (49.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Chelating Agents

EXPTL USE: ISOLATED CELL ENVELOPES OF SOME BETA-LACTAMASE POS AND NEG STRAINS OF GRAM-NEG BACTERIA WERE EXPOSED TO CHELATING AGENTS. ENVELOPES FROM PSEUDOMONAS AERUGINOSA CONTAINED GREATEST AMOUNTS OF MG(2+) & WERE MOST SENSITIVE TO THESE AGENTS IN TERMS OF LYSIS, RELEASE OF CATIONS, & RELEASE OF READILY EXTRACTABLE LIPID. CYCLOHEXANE-1,2-DIAMINETETRAACETIC ACID WAS THE MOST EFFECTIVE CHELATOR, FOLLOWED BY EDTA AND HEDTA.

EXPTL USE: MALE RATS WERE INJECTED IP WITH (241)AMERICIUM, THEN ADMINISTERED IN DIFFERENT MODES THE ZINC CHELATES OF DECONTAMINATION AGENTS. HEDTA WAS EXAMINED.

EXPTL USE: HEDTA WAS HIGHLY SUCCESSFUL IN ENHANCING EXCRETION AND REDUCING TISSUE LEVELS OF (54)MN IN RATS AFTER ADMIN OF (54)MNCL2.

For more Therapeutic Uses (Complete) data for HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID (6 total), please visit the HSDB record page.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

139-89-9

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Petroleum Refineries

Food, beverage, and tobacco product manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Miscellaneous Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Synthetic Rubber Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Utilities

All Other Basic Inorganic Chemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3): ACTIVE

Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-: ACTIVE

Sour water is stripped with air in a tower to remove hydrogen sulfide, the evolved gas is scrubbed with an aqueous chelated Fe3+ solution in an upper portion of the tower to absorb the H2S and oxidize it to sulfur, and the treated gas is discharged from the top of the tower. A suitable solution for scrubbing consists of water 2400, 39% FeCl3 577, Na4EDTA 272, trisodium-n(2-hydroxyethyl)ethylenediaminetriacetate 272, 70% sorbitol 272, 50% NaOH 153, and Na2CO3 350 g.

AN AQ SOLN CONTAINING HEDTA WAS USED TO TREAT WASTE GASES FROM A XANTHATE PROCESS. THE HYDROGEN SULFIDE REMOVAL EFFICIENCY WAS 80-95%.

HEDTA STABILIZED A 1% AQ SOLN OF CHLORPROMAZINE HYDROCHLORIDE, PROMAZINE HYDROCHLORIDE, AND TRIFLUPROMAZINE HYDROCHLORIDE.

HEDTA IN A VERY LOW CONCN (O.5 MMOL/L) AFFORDS A DEFINITIVE INHIBITORY EFFECT ON THE RATE OF THIAMINE HYDROCHLORIDE CLEAVAGE.

HEDTA STABILIZED ISONIAZID SOLUTIONS.

HEDTA IS USED TO SEPARATE STRONTIUM FROM OTHER FISSION PRODUCTS IN AN ANALYTICAL PROCEDURE.